5-Cyclopentyl-1,3-thiazol-2-amine
Overview
Description
5-Cyclopentyl-1,3-thiazol-2-amine is a chemical compound with the molecular formula C8H12N2S . It is a derivative of thiazole, a heterocyclic compound that consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of 5-Cyclopentyl-1,3-thiazol-2-amine can be inferred from its IUPAC name and molecular formula. The compound contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom. Attached to this ring is a cyclopentyl group, which is a five-membered ring of carbon atoms .Scientific Research Applications
Anticancer Activity
Thiazole derivatives are known to play a significant role in anticancer medications. For instance, compounds like dabrafenib and dasatinib, which contain the thiazole nucleus, are clinically used as anticancer drugs . The presence of the thiazole ring in these molecules contributes to their ability to bind to DNA and interact with topoisomerase II, leading to DNA damage and cell death .
Antimicrobial Properties
Modifications of thiazole compounds, such as introducing a hydrazone fragment, have been explored to enhance antimicrobial properties. This approach aims to increase the efficacy of thiazole derivatives against microbial infections .
Antifungal Activity
Thiazole derivatives have been synthesized for their antifungal properties. For example, a series of 5-(2-substituted–1,3-thiazol-5-yl)-2-alkoxybenzamides were created and screened for their effectiveness against fungal infections .
Cytotoxicity Against Tumor Cells
Some thiazole derivatives have demonstrated potent cytotoxic effects on human tumor cell lines. This suggests their potential use in developing treatments that target specific cancer cells without affecting healthy cells .
Mechanism of Action
Target of Action
5-Cyclopentyl-1,3-thiazol-2-amine is a derivative of thiazole, a heterocyclic compound that has been found in many biologically active compounds . The primary targets of thiazole derivatives are diverse and can include various enzymes, receptors, and biochemical pathways . .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, such as inhibiting or activating enzymes, blocking or stimulating receptors, and affecting the function of certain biochemical pathways .
Biochemical Pathways
Thiazole derivatives can affect various biochemical pathways. For example, some thiazole derivatives have been found to have antimicrobial, antiretroviral, antifungal, and antineoplastic activities
Pharmacokinetics
The solubility of thiazole in water, alcohol, and ether may influence the bioavailability of 5-Cyclopentyl-1,3-thiazol-2-amine.
Result of Action
Thiazole derivatives have been found to have various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . These activities suggest that thiazole derivatives can have a wide range of molecular and cellular effects.
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of thiazole derivatives .
properties
IUPAC Name |
5-cyclopentyl-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2S/c9-8-10-5-7(11-8)6-3-1-2-4-6/h5-6H,1-4H2,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRFQAEMTMPWQPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CN=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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